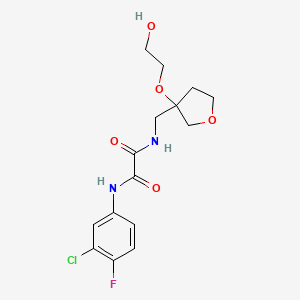
N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H18ClFN2O5 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-chloro-4-fluorophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide, a compound within the oxalamide class, has garnered attention for its potential biological activities, including anticancer and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chloro-substituted phenyl ring and a tetrahydrofuran moiety with a hydroxyl ethoxy group. Its molecular formula is C18H20ClFN3O4, with a molecular weight of approximately 392.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClFN3O4 |
| Molecular Weight | 392.8 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related oxalamides can inhibit cell proliferation in human tumor cell lines, suggesting a potential for development as anticancer agents .
Case Study:
In one study, derivatives of oxalamide were tested against multiple cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, compound derivatives showed IC50 values ranging from 0.15 to 0.24 μM against specific cancer cells, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar oxalamides have been evaluated for their ability to inhibit bacterial growth, particularly against strains like Helicobacter pylori. The structure of these compounds allows them to interact effectively with bacterial enzymes, potentially disrupting critical cellular processes .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways crucial for cell survival and proliferation.
- Cellular Disruption : By affecting processes such as apoptosis and cell division, the compound can lead to cancer cell death.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial disruption. These findings highlight its potential as a therapeutic agent in oncology .
In Vivo Studies
Preclinical trials involving animal models have shown promising results regarding the safety and efficacy of related compounds in tumor xenograft models. For instance, administration of similar oxalamides resulted in significant tumor regression without severe toxicity at therapeutic doses .
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O5/c16-11-7-10(1-2-12(11)17)19-14(22)13(21)18-8-15(24-6-4-20)3-5-23-9-15/h1-2,7,20H,3-6,8-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFXLTZEDDWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














